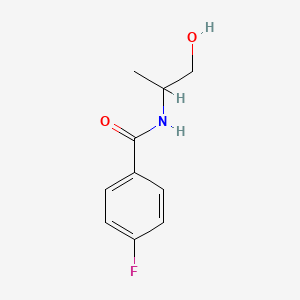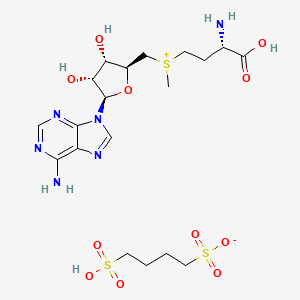
Ethyl 5-bromo-6-piperazin-1-ylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-6-piperazin-1-ylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a bromine atom at the 5th position and a piperazine ring at the 6th position of the nicotinate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-piperazin-1-ylnicotinate typically involves the bromination of ethyl nicotinate followed by the introduction of the piperazine moiety. One common method includes:
Bromination: Ethyl nicotinate is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the 5th position.
Piperazine Introduction: The brominated intermediate is then reacted with piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-6-piperazin-1-ylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
Ethyl 5-bromo-6-piperazin-1-ylnicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-6-piperazin-1-ylnicotinate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-piperazin-1-ylnicotinate: Lacks the bromine atom, which may result in different chemical and biological properties.
5-Bromo-6-piperazin-1-ylnicotinic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 5-bromo-6-piperazin-1-ylnicotinate is unique due to the presence of both the bromine atom and the piperazine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H16BrN3O2 |
|---|---|
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
ethyl 5-bromo-6-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16BrN3O2/c1-2-18-12(17)9-7-10(13)11(15-8-9)16-5-3-14-4-6-16/h7-8,14H,2-6H2,1H3 |
Clé InChI |
YSYGPEUFYJOKGK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(N=C1)N2CCNCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


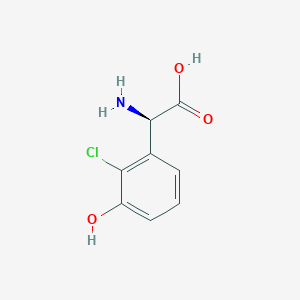
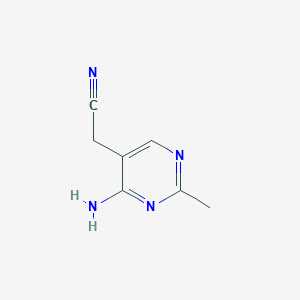
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)
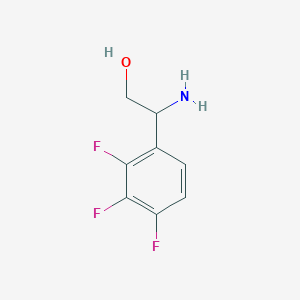
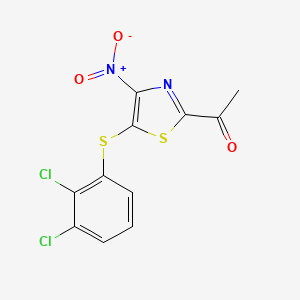
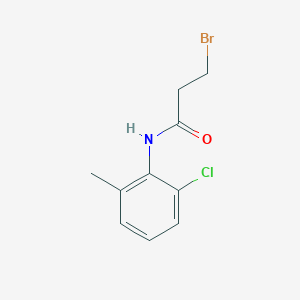
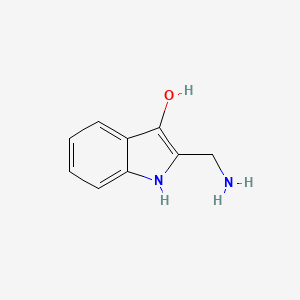
![6-Chloro-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B12968612.png)
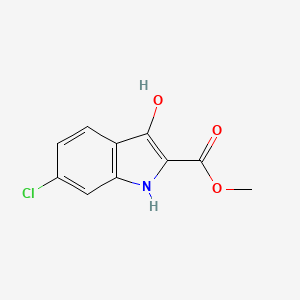
![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)
